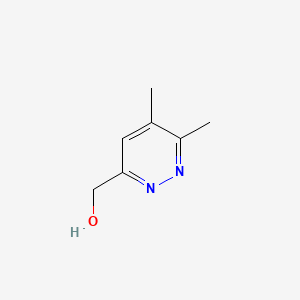
(5,6-Dimethylpyridazin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethylpyridazin-3-yl)methanol is a heterocyclic compound that features a pyridazine ring substituted with two methyl groups at positions 5 and 6, and a hydroxymethyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyridazin-3-yl)methanol typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethylpyridazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 5,6-Dimethylpyridazine-3-carboxylic acid.
Reduction: 5,6-Dimethylpyridazin-3-ylmethanol.
Substitution: 5,6-Dimethyl-3-bromopyridazine.
Scientific Research Applications
(5,6-Dimethylpyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of (5,6-Dimethylpyridazin-3-yl)methanol in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpyridazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxymethylpyridazine: Lacks the methyl groups, which can affect its steric and electronic properties.
5,6-Dimethylpyridazin-3-one: Contains a carbonyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(5,6-Dimethylpyridazin-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups on the pyridazine ring. This combination of substituents provides a balance of steric and electronic effects, making the compound versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(5,6-dimethylpyridazin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-8-6(5)2/h3,10H,4H2,1-2H3 |
InChI Key |
WPGNTGLXSPLZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


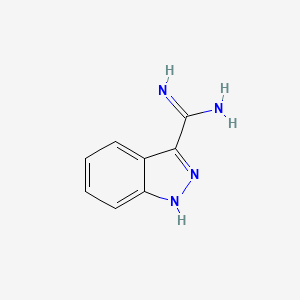
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
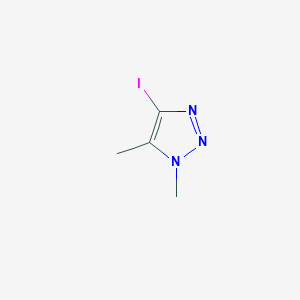

![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
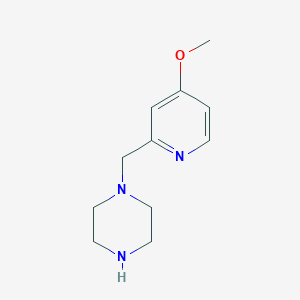

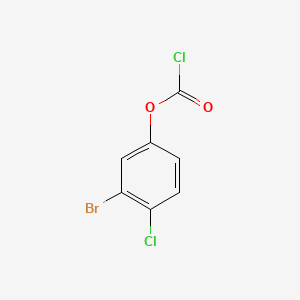
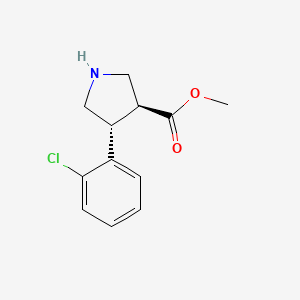
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

